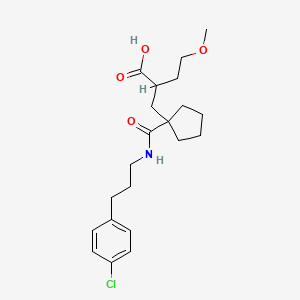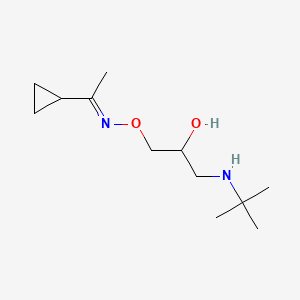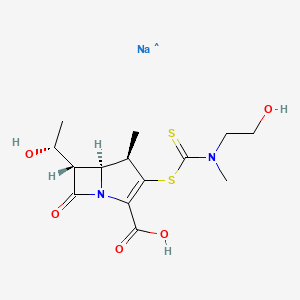
NEP-In-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NEP-In-1 is a compound known for its role as an inhibitor of neutral endopeptidase (NEP), also known as neprilysin. This enzyme is involved in the degradation of various peptides, including enkephalins, substance P, and amyloid beta peptide. This compound has been studied for its potential therapeutic applications, particularly in the treatment of female sexual arousal disorders .
Chemical Reactions Analysis
NEP-In-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NEP-In-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of neutral endopeptidase and its effects on various biochemical pathways.
Biology: this compound is used to investigate the role of neprilysin in the degradation of peptides and its impact on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications in treating conditions such as female sexual arousal disorders and heart failure.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting neprilysin.
Mechanism of Action
NEP-In-1 exerts its effects by inhibiting the activity of neutral endopeptidase, a zinc-dependent metalloprotease. This inhibition prevents the degradation of various peptides, leading to increased levels of these peptides in the body. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS), which are regulated by neprilysin .
Comparison with Similar Compounds
NEP-In-1 is unique in its high potency and selectivity as a neutral endopeptidase inhibitor. Similar compounds include:
Thiorphan: Another potent inhibitor of neprilysin with a different chemical structure.
Sacubitrilat: An effective inhibitor of neprilysin used in combination with angiotensin II receptor blockers for the treatment of heart failure.
Racecadotril: A neprilysin inhibitor used in the treatment of acute diarrhea .
This compound stands out due to its specific application in studying female sexual arousal disorders and its high inhibitory potency.
Properties
Molecular Formula |
C21H30ClNO4 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid |
InChI |
InChI=1S/C21H30ClNO4/c1-27-14-10-17(19(24)25)15-21(11-2-3-12-21)20(26)23-13-4-5-16-6-8-18(22)9-7-16/h6-9,17H,2-5,10-15H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
UOGBJRPKRSUJRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC1(CCCC1)C(=O)NCCCC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide](/img/structure/B10799408.png)
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B10799418.png)


![6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B10799436.png)
![[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate](/img/structure/B10799444.png)
![(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride](/img/structure/B10799446.png)
![N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B10799452.png)

![(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B10799494.png)



